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Compound of Interest

Compound Name: Tetrahydropyran-2-methanol

Cat. No.: B090372 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Tetrahydropyran-2-methanol is a versatile and valuable building block in multi-step organic

synthesis. Its unique structural features, including a chiral center and a reactive primary

alcohol, make it a cornerstone in the construction of complex molecular architectures. These

application notes provide a detailed overview of its utility as a precursor to the ubiquitous

tetrahydropyranyl (THP) protecting group, its role as a chiral synthon in natural product

synthesis, and its application as a key intermediate in the production of valuable chemicals.

Tetrahydropyran-2-methanol as a Precursor to the
THP Protecting Group
The tetrahydropyranyl (THP) group is one of the most widely used protecting groups for

alcohols due to its ease of introduction, general stability under non-acidic conditions, and facile

cleavage under mild acidic conditions.[1] 3,4-Dihydro-2H-pyran (DHP) is the direct reagent for

this protection, and tetrahydropyran-2-methanol serves as a stable precursor and structural

analogue.

Application: Protection of a primary alcohol as a THP ether.

Reaction Scheme:
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Caption: General workflow for the protection and deprotection of alcohols using the THP group.

Experimental Protocol: Tetrahydropyranylation of a Primary Alcohol

Materials:

Primary alcohol (1.0 eq)

3,4-Dihydro-2H-pyran (DHP) (1.2 eq)
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p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

Anhydrous Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Procedure:

To a solution of the primary alcohol in anhydrous DCM, add 3,4-dihydro-2H-pyran.[2]

Add a catalytic amount of p-toluenesulfonic acid monohydrate to the reaction mixture.[2]

Stir the reaction at room temperature and monitor its progress by thin-layer

chromatography (TLC).

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate

solution.

Transfer the mixture to a separatory funnel and separate the organic layer.

Wash the organic layer sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to afford the crude THP-protected alcohol.

Purify the product by column chromatography on silica gel if necessary.[2]

Quantitative Data: Comparison of Catalysts for THP Protection of Alcohols
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Catalyst Solvent Time
Typical Yield
(%)

Reference

p-TsOH DCM 30 min >99 [3]

Pyridinium p-

toluenesulfonate

(PPTS)

CH₂Cl₂ 30 min >99 [3]

Ferric

Perchlorate
Neat 5-15 min 90-98 [4]

Zeolite H-beta Neat 0.5-2 h 92-98 [5]

Bismuth Triflate Neat 1-3 h 90-98 [5]

Tetrahydropyran-2-methanol as a Chiral Building
Block in Natural Product Synthesis
The inherent chirality of tetrahydropyran-2-methanol and its derivatives makes them valuable

starting materials for the enantioselective synthesis of complex natural products.

Application: Stereospecific preparation of the natural flavor linaloyl oxide.

The enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, a derivative of

tetrahydropyran-2-methanol, serve as key chiral building blocks for the synthesis of (R)- and

(S)-linaloyl oxide.[6]

Reaction Scheme:

(R)- or (S)-(2,6,6-trimethyltetrahydro-
2H-pyran-2-yl)methanol

Oxidation
(Py·SO₃, DMSO, Et₃N)

Step 1 Methylenation
(Zn, CH₂I₂, Me₃Al, THF)

Step 2 (R)- or (S)-Linaloyl Oxide
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Caption: Synthetic workflow for linaloyl oxide from a chiral tetrahydropyran-2-methanol
derivative.
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Experimental Protocol: Synthesis of (S)-Linaloyl Oxide from (S)-(2,6,6-Trimethyltetrahydro-2H-

pyran-2-yl)methanol

Step 1: Oxidation

To a solution of (S)-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol in DMSO, add

triethylamine, followed by the sulfur trioxide pyridine complex.

Stir the reaction at room temperature for 2 hours.

Work-up the reaction to isolate the intermediate aldehyde.

Step 2: Methylenation

To a solution of the aldehyde in dry THF at 0 °C, add zinc dust, diiodomethane, and

trimethylaluminum.

Stir the reaction at 0 °C for one hour.

Quench the reaction and purify the product to obtain (S)-linaloyl oxide.[6]

Quantitative Data:

The overall yield for the transformation of the enantiopure diol intermediate to the final (2,6,6-

trimethyltetrahydro-2H-pyran-2-yl)methanol building block was 88%.[6]

The final building block was achieved with an optical purity superior to 95% ee.[6]

Tetrahydropyran-2-methanol as an Intermediate for
Industrial Chemicals
Tetrahydropyran-2-methanol, derived from biomass, is a valuable precursor for the synthesis

of important industrial chemicals, such as 1,6-hexanediol, a monomer used in the production of

polyurethanes and polyesters.[7]

Application: Three-step synthesis of 1,6-hexanediol.

Reaction Scheme:
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Caption: Three-step conversion of tetrahydropyran-2-methanol to 1,6-hexanediol.

Experimental Protocol Overview:

Dehydration: Tetrahydropyran-2-methanol is catalytically dehydrated to 2,3,4,5-

tetrahydrooxepine (THO) using a K-BEA zeolite catalyst.[7]

Hydration: THO is then hydrated in the absence of a catalyst to a mixture of 2-oxepanol and

6-hydroxyhexanal.[7]

Hydrogenation: The mixture of 2-oxepanol and 6-hydroxyhexanal is quantitatively

hydrogenated to 1,6-hexanediol over a commercially available Ni/C or Ru/C catalyst.[7]

Quantitative Data:

Step Product(s) Yield (%) Catalyst Reference

Dehydration

2,3,4,5-

Tetrahydrooxepin

e

up to 40 K-BEA [7]

Hydration
2-Oxepanol & 6-

Hydroxyhexanal
85 None [7]

Hydrogenation 1,6-Hexanediol quantitative Ni/C or Ru/C [7]

Overall 1,6-Hexanediol ~34 [7]

Application in the Synthesis of Bioactive Molecules
The tetrahydropyran motif is a common feature in a wide array of biologically active natural

products and synthetic drugs. While a direct multi-step synthesis of a commercial drug starting

from tetrahydropyran-2-methanol is not readily available in the provided search results, its
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derivatives are crucial in constructing complex molecules with therapeutic potential. For

instance, the synthesis of (-)-epicatechin, a flavonoid with antioxidant properties, utilizes a

pyran cyclization strategy, highlighting the importance of forming the tetrahydropyran ring

system in the synthesis of bioactive compounds.[1]

Logical Relationship: General Strategy for Bioactive Molecule Synthesis

Simple Starting
Materials

Tetrahydropyran
Derivative Synthesis

e.g., Prins Cyclization Further
Functionalization

Bioactive
Target Molecule

Click to download full resolution via product page

Caption: General synthetic logic for bioactive molecules incorporating a tetrahydropyran ring.

The protocols and data presented herein underscore the significant role of tetrahydropyran-2-
methanol in modern organic synthesis. Its adaptability as a protecting group precursor, a chiral

building block, and an industrial intermediate makes it an indispensable tool for researchers

and professionals in the field of chemical synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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